molecular formula C16H12ClN3O2 B11372742 5-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11372742
M. Wt: 313.74 g/mol
InChI Key: UCEPYJZZYHYXFW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyridinylmethyl group, and an oxazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine derivative and a boronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl)-2-pyridyl ketone: A related compound with similar structural features.

    2-(4-Chlorobenzoyl)pyridine: Another compound with a chlorophenyl and pyridine moiety.

Uniqueness

5-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-12(2-4-13)15-9-14(20-22-15)16(21)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21)

InChI Key

UCEPYJZZYHYXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCC3=CC=NC=C3)Cl

Origin of Product

United States

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